1-Methylpiperidine-4-carboxamide
Overview
Description
1-Methylpiperidine-4-carboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with phosgene, followed by the addition of ammonia to form the carboxamide group. Another method includes the hydrogenation of 1-methylpyridine-4-carboxamide using palladium or rhodium catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts to ensure efficient conversion of precursor compounds to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the carboxamide group.
1-Methylpiperidine: Similar structure but without the carboxamide group.
Piperazine: Another heterocyclic amine with a different ring structure.
Uniqueness: 1-Methylpiperidine-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
1-methylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVJTKWOCSGJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320737 | |
Record name | 1-methylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62718-28-9 | |
Record name | 1-methylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylpiperidine-4-carboxamide in the context of antibacterial research?
A1: this compound itself doesn't exhibit direct antibacterial activity. Instead, it acts as a prodrug for PC190723. [] This means that this compound is metabolized within the body to release the active antibacterial compound, PC190723. This prodrug strategy can be employed to improve the pharmacokinetic properties of the active drug, such as enhancing its absorption or distribution within the body. The study by Zhanel et al. investigated the pharmacokinetics and in vivo efficacy of TXY541, a this compound prodrug of PC190723, against Staphylococcus aureus infections. []
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